Cas no 81764-16-1 (4-Chloroquinolin-8-amine)

4-Chloroquinolin-8-amine structure
4-Chloroquinolin-8-amine structure
Product name:4-Chloroquinolin-8-amine
CAS No:81764-16-1
MF:C9H7ClN2
MW:178.618280649185
MDL:MFCD18448245
CID:1024024
PubChem ID:12604274

4-Chloroquinolin-8-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloroquinolin-8-amine
    • 4-CHLORO-8-AMINOQUINOLINE
    • 4-chloro-8-Quinolinamine
    • SB68354
    • 4-chloro-quinolin-8-ylamine
    • AMY26224
    • SCHEMBL2515670
    • CS-W005579
    • InChI=1/C9H7ClN2/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H,11H2
    • 8-amino-4-chloro-quinoline
    • 81764-16-1
    • GGVFMKZFUXGDMK-UHFFFAOYSA-N
    • GGVFMKZFUXGDMK-UHFFFAOYSA-
    • MFCD18448245
    • DS-3756
    • 8-amino-4-chloroquinoline
    • AKOS016004287
    • DTXSID10504140
    • 4-Chloro-8-quinolinamine (ACI)
    • (4-Chloroquinolin-8-yl)amine
    • 4-Chloro-8-quinolylamine
    • DB-358247
    • SY058511
    • MDL: MFCD18448245
    • Inchi: 1S/C9H7ClN2/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H,11H2
    • InChI Key: GGVFMKZFUXGDMK-UHFFFAOYSA-N
    • SMILES: ClC1C2C(=C(C=CC=2)N)N=CC=1

Computed Properties

  • Exact Mass: 178.0297759g/mol
  • Monoisotopic Mass: 178.0297759g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9Ų
  • XLogP3: 2.3

4-Chloroquinolin-8-amine Security Information

4-Chloroquinolin-8-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB439936-10g
4-Chloroquinolin-8-amine; .
81764-16-1
10g
€486.70 2025-02-27
eNovation Chemicals LLC
D380236-500mg
4-chloroquinolin-8-amine
81764-16-1 95%
500mg
$448 2024-05-24
eNovation Chemicals LLC
Y1208910-5G
4-chloroquinolin-8-amine
81764-16-1 97%
5g
$150 2024-07-21
eNovation Chemicals LLC
Y0995398-25g
4-chloroquinolin-8-amine
81764-16-1 95%
25g
$1050 2024-08-02
Apollo Scientific
OR931277-5g
4-Chloroquinolin-8-amine
81764-16-1 95%
5g
£160.00 2025-02-21
Chemenu
CM121537-5g
8-Amino-4-chloroquinoline
81764-16-1 95%
5g
$211 2021-08-06
Chemenu
CM121537-1g
8-Amino-4-chloroquinoline
81764-16-1 95%+
1g
$*** 2023-05-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EP314-250mg
4-Chloroquinolin-8-amine
81764-16-1 95+%
250mg
214CNY 2021-05-08
Chemenu
CM121537-25g
8-Amino-4-chloroquinoline
81764-16-1 95%+
25g
$775 2022-08-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2111-1G
4-chloroquinolin-8-amine
81764-16-1 97%
1g
¥ 297.00 2023-04-13

4-Chloroquinolin-8-amine Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride
2.1 Reagents: Sulfuric acid ,  Nitric acid
3.1 Reagents: Stannous chloride
Reference
Synthesis of 7-iodo-4-aminoquinoline derivatives
Semenov, V. P.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1980, (7), 972-5

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Stannous chloride
Reference
Synthesis of 7-iodo-4-aminoquinoline derivatives
Semenov, V. P.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1980, (7), 972-5

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  4 h, 90 °C
1.2 Solvents: Water ;  15 min, cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 13 - 14
2.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Methanol ,  Water ;  0.5 h, rt; 2 h, rt → 50 °C; 50 °C → rt
2.2 Reagents: Ammonia Solvents: Water ;  basified, rt
Reference
Direct amination of nitroquinoline derivatives via nucleophilic displacement of aromatic hydrogen
Wantulok, Jakub ; et al, Molecules, 2021, 26(7),

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Diphenyl ether ;  220 °C; 30 min, reflux
2.1 Reagents: Phosphorus oxychloride ;  4 h, 90 °C
2.2 Solvents: Water ;  15 min, cooled
2.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 13 - 14
3.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Methanol ,  Water ;  0.5 h, rt; 2 h, rt → 50 °C; 50 °C → rt
3.2 Reagents: Ammonia Solvents: Water ;  basified, rt
Reference
Direct amination of nitroquinoline derivatives via nucleophilic displacement of aromatic hydrogen
Wantulok, Jakub ; et al, Molecules, 2021, 26(7),

Synthetic Circuit 5

Reaction Conditions
1.1 30 min, rt → reflux; reflux → 80 °C
1.2 80 °C; 2 h, 80 °C → reflux; 16 h, rt
2.1 Solvents: Diphenyl ether ;  220 °C; 30 min, reflux
3.1 Reagents: Phosphorus oxychloride ;  4 h, 90 °C
3.2 Solvents: Water ;  15 min, cooled
3.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 13 - 14
4.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Methanol ,  Water ;  0.5 h, rt; 2 h, rt → 50 °C; 50 °C → rt
4.2 Reagents: Ammonia Solvents: Water ;  basified, rt
Reference
Direct amination of nitroquinoline derivatives via nucleophilic displacement of aromatic hydrogen
Wantulok, Jakub ; et al, Molecules, 2021, 26(7),

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, 30 psi, rt
Reference
A general method for the metal-free, regioselective, remote C-H halogenation of 8-substituted quinolines
Motati, Damoder Reddy; et al, Chemical Science, 2018, 9(7), 1782-1788

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Methanol ,  Water ;  0.5 h, rt; 2 h, rt → 50 °C; 50 °C → rt
1.2 Reagents: Ammonia Solvents: Water ;  basified, rt
Reference
Direct amination of nitroquinoline derivatives via nucleophilic displacement of aromatic hydrogen
Wantulok, Jakub ; et al, Molecules, 2021, 26(7),

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  1 h, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 7, 0 °C
2.1 Reagents: Iron Solvents: Methanol ;  rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C; 0 °C → rt; 1 h, rt
2.3 Reagents: Sodium carbonate ;  pH 9, rt
Reference
Effects of the Distance between Radical Sites on the Reactivities of Aromatic Biradicals
Ding, Duanchen; et al, Journal of Organic Chemistry, 2020, 85(13), 8415-8428

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid
2.1 Reagents: Stannous chloride
Reference
Synthesis of 7-iodo-4-aminoquinoline derivatives
Semenov, V. P.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1980, (7), 972-5

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Iron Solvents: Methanol ;  rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Sodium carbonate ;  pH 9, rt
Reference
Effects of the Distance between Radical Sites on the Reactivities of Aromatic Biradicals
Ding, Duanchen; et al, Journal of Organic Chemistry, 2020, 85(13), 8415-8428

4-Chloroquinolin-8-amine Raw materials

4-Chloroquinolin-8-amine Preparation Products

4-Chloroquinolin-8-amine Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:81764-16-1)4-Chloroquinolin-8-amine
A864501
Purity:99%
Quantity:10.0g
Price ($):177.0